Rhodamine 123 free base

描述

Rhodamine 123 free base is a chemical compound belonging to the family of rhodamine dyes. It is widely used as a fluorescent dye due to its excellent photophysical properties, including high fluorescence quantum yield and photostability. Rhodamine 123 is often utilized in various scientific fields such as chemistry, biology, and medicine for its ability to selectively stain mitochondria in living cells .

准备方法

Synthetic Routes and Reaction Conditions: Rhodamine 123 free base can be synthesized through a multi-step process involving the condensation of 3-aminophenol with phthalic anhydride to form a xanthene intermediate. This intermediate is then reacted with methyl anthranilate under acidic conditions to yield Rhodamine 123 .

Industrial Production Methods: In industrial settings, the production of Rhodamine 123 involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions: Rhodamine 123 undergoes various chemical reactions, including:

Substitution: Rhodamine 123 can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

Oxidation: Radical cations and anions.

Reduction: Leuco Rhodamine 123.

Substitution: Various substituted rhodamine derivatives.

科学研究应用

Rhodamine 123 free base is a cell-permeant, cationic, fluorescent dye with applications in various scientific research fields . It is a member of the rhodamine family, which are xanthene derivatives widely used as tracer dyes and in biotechnology .

Scientific Research Applications

Rhodamine 123 is utilized in a range of scientific applications, including:

- Mitochondrial Bioenergetics: Rhodamine 123 serves as a fluorescent probe to assess mitochondrial bioenergetics in living cells . It can inhibit mitochondrion function by binding to mitochondrial membranes and inhibiting transport processes, especially the electron transport chain, thus slowing down cellular respiration .

- Efflux Activity Measurement: It is used to measure the efflux activity of ATP binding cassette transporter, subfamily B, member 1 (ABCB1), in both normal and malignant cells .

- Stem Cell Identification: Rhodamine 123 is used as a marker to identify hematopoietic stem cells and renal carcinoma stem cells .

- Surrogate Indicator: Rhodamine 123 accumulation in peripheral blood CD8+ cells can be used as a surrogate indicator to evaluate the immune function .

Case Studies

- Cancer Research: Rhodamine 123 is a substrate of P-glycoprotein (Pgp), which is usually overexpressed in cancer cells . Recent reports indicate that rhodamine 123 may also be a substrate of multidrug resistance-associated protein (MRP), or more specifically, MRP1 .

- Cellular Studies: Researchers have used rhodamine 123 to study mitochondrial membrane potential in astrocytes and glioma cells .

Data Tables

Authoritative Insights

作用机制

Rhodamine 123 exerts its effects by binding to the mitochondrial membranes and inhibiting transport processes, particularly the electron transport chain. This inhibition slows down cellular respiration and affects mitochondrial function . The compound is also a substrate for P-glycoprotein, which actively effluxes it out of cells, making it useful in studying drug resistance mechanisms .

相似化合物的比较

Uniqueness of Rhodamine 123: Rhodamine 123 is unique due to its selective accumulation in mitochondria, making it particularly valuable for studying mitochondrial function and dynamics. Its ability to act as a substrate for P-glycoprotein also sets it apart from other rhodamine dyes, providing insights into drug resistance mechanisms .

生物活性

Rhodamine 123 (R123) is a fluorescent dye widely used in biological research, particularly for studying mitochondrial function. Its unique properties allow it to selectively accumulate in active mitochondria, making it an invaluable tool for assessing mitochondrial membrane potential and cellular metabolism. This article delves into the biological activity of R123, highlighting its mechanisms, applications, and research findings.

Rhodamine 123 is a cationic, cell-permeant fluorochrome that exhibits green fluorescence. Upon entering cells, it binds to mitochondria, where its fluorescence intensity is directly related to the mitochondrial membrane potential (MMP). The excitation and emission maxima of R123 are approximately 507 nm and 529 nm, respectively . The dye's uptake is influenced by the mitochondrial energization state; agents that collapse MMP inhibit R123 accumulation .

Biological Applications

Rhodamine 123 has several critical applications in biological research:

- Mitochondrial Membrane Potential Measurement : R123 is extensively used to monitor changes in MMP in various cell types and conditions. It provides insights into mitochondrial function during cellular respiration and apoptosis .

- Cell Viability and Proliferation Studies : The dye serves as a marker for assessing cell viability. Increased fluorescence often correlates with cell death due to mitochondrial dysfunction .

- Cancer Research : R123 is employed to study P-glycoprotein (P-gp) expression in cancer cells, which is crucial for understanding drug resistance mechanisms. The dye's efflux from cells can indicate P-gp activity, making it a valuable tool in screening potential anti-cancer drugs .

- Stem Cell Research : R123 can discriminate between quiescent and activated hematopoietic stem cells based on fluorescence intensity, providing insights into stem cell biology and differentiation .

Table 1: Key Studies on Rhodamine 123

Case Study 1: Mitochondrial Dysfunction in Cancer Cells

A study assessed the impact of R123 on various cancer cell lines to understand mitochondrial dysfunction associated with drug resistance. Cells were treated with cyclosporin A to inhibit P-gp activity, resulting in a threefold increase in R123 accumulation compared to control groups. This finding underscores the dye's role in evaluating mitochondrial health and drug transport mechanisms .

Case Study 2: Hematopoietic Stem Cells

In another investigation, researchers used R123 to differentiate between quiescent and activated hematopoietic stem cells in mouse models. Low-intensity fluorescence indicated quiescence, while increased intensity correlated with cellular activation and proliferation capabilities. This study highlights the potential of R123 as a marker for stem cell characterization .

属性

CAS 编号 |

104114-27-4 |

|---|---|

分子式 |

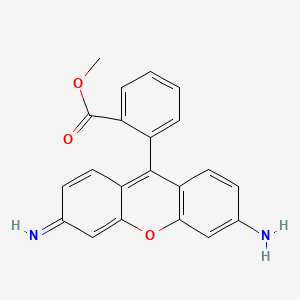

C21H16N2O3 |

分子量 |

344.4 g/mol |

IUPAC 名称 |

methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C21H16N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,23H2,1H3 |

InChI 键 |

FCGVBHISQBBIQF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |

规范 SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |

外观 |

Solid powder |

Key on ui other cas no. |

62669-70-9 |

物理描述 |

Red to brown powder; [Acros Organics MSDS] |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Rhodamine 123 free base; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。